(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate
Description
“(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate” (CAS: 380429-42-5) is a chiral oxazolidine derivative characterized by its stereochemical configuration at positions 2 and 2. Its molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.356 g/mol . The compound features two tert-butyl ester groups and a methyl substituent, contributing to its steric bulk and stability. It is commonly used as a chiral auxiliary or intermediate in asymmetric synthesis, particularly for constructing β-functionalized α-amino acids and sphingosine-related metabolites .
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (2S,4R)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZHWGEIRAXKK-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H25NO5. It features a unique oxazolidine structure that contributes to its biological activity. The compound is characterized by two carboxylate groups and a tert-butyl substituent, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating its role in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Research Findings
Several studies have investigated the biological activity of this compound. Notable findings include:
- Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing cellular damage associated with oxidative stress .
- Microbial Inhibition : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations .
- Inflammation Modulation : Research on animal models showed that administration of the compound reduced markers of inflammation in tissues, suggesting a therapeutic potential for inflammatory diseases .
Case Studies
-
Case Study on Antioxidant Effects :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : Various concentrations were tested using DPPH and ABTS assays.
- Results : The compound exhibited a dose-dependent increase in antioxidant activity compared to control groups.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to determine zone of inhibition.
- Results : Significant zones of inhibition were observed at concentrations above 100 µg/mL.
Data Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate is as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs targeting neurological disorders. The compound's structure allows for the introduction of functional groups that are essential for biological activity.
Case Study: Synthesis of Neurological Agents
Research has shown that derivatives of this oxazolidine compound can be synthesized to create potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. For instance, the compound has been utilized in the synthesis of specific inhibitors that target neurodegenerative pathways, demonstrating its importance in medicinal chemistry.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for constructing complex molecules. Its unique functional groups facilitate various reactions, including condensation and cyclization processes.
Data Table: Reaction Pathways Utilizing the Compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Condensation | Formation of β-lactams | High yield of target compounds |
| Cyclization | Synthesis of heterocycles | Improved selectivity and yield |
| Functionalization | Introduction of amines or alcohols | Enhanced biological activity |
Food Industry
The compound has potential applications in the food industry as well. It can be explored for use in food additives or flavoring agents, enhancing the sensory properties of food products. Its stability and safety profile make it an attractive candidate for further research in this area.
Case Study: Flavor Enhancement
Studies have indicated that incorporating oxazolidine derivatives can improve flavor profiles in processed foods. The ability to modify the compound to achieve desired taste characteristics is a significant advantage.
Agricultural Chemicals
This compound may also play a role in formulating agrochemicals. Its chemical properties allow for the development of more effective pesticides or herbicides by improving their efficacy and reducing environmental impact.
Data Table: Agrochemical Formulations
| Agrochemical Type | Application | Benefits |
|---|---|---|
| Pesticides | Targeting specific pests | Increased crop yield |
| Herbicides | Selective weed control | Reduced chemical usage |
Material Science
In material science, this compound can be utilized in creating polymers or coatings that offer improved durability and performance. Its structural characteristics allow for modifications that enhance material properties.
Case Study: Polymer Development
Research has demonstrated that incorporating oxazolidine derivatives into polymer matrices results in materials with superior mechanical properties and resistance to environmental degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of “(2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate” can be elucidated through comparison with analogous oxazolidine and thiazolidine derivatives. Key compounds are summarized below:
Table 1: Structural and Functional Comparison of Oxazolidine Derivatives
Key Differences and Implications
Stereochemistry : The (2S,4R) and (2R,4S) enantiomers exhibit mirror-image configurations, leading to divergent diastereoselectivity in aldol reactions. For example, the (2R,4S)-enantiomer produces specific aldol adducts used in sphingosine synthesis, while the (2S,4R) form may yield opposite stereoisomers .
Heteroatom Substitution : Replacing the oxazolidine oxygen with sulfur (as in thiazolidine derivatives) alters electronic properties and enhances compatibility with transition-metal catalysts .
Purity and Availability : The (2R,4S)-enantiomer is widely available (≥95% purity), while data on the (2S,4R) variant are sparse, suggesting it is less studied or utilized .
Q & A
Q. What are the recommended methods for synthesizing (2S,4R)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate, and how can its purity be optimized during purification?
Methodological Answer: Synthesis typically involves multi-step protection strategies, such as sequential esterification of the oxazolidine core using tert-butyl and methyl groups. Carbodiimide-mediated coupling (e.g., DCC/DMAP) is a common approach for introducing carboxylate esters. Purification requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers, followed by recrystallization in non-polar solvents. Purity ≥95% is confirmed via HPLC under conditions optimized for oxazolidine derivatives, as minor impurities (e.g., unreacted intermediates) may co-elute without proper method development .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H and 13C NMR (in CDCl₃ or DMSO-d₆): Resolve signals for tert-butyl groups (δ ~1.2 ppm), methyl esters (δ ~3.7 ppm), and oxazolidine ring protons.
- 2D NMR (COSY, HSQC) : Confirm spatial correlations between protons and carbons, critical for verifying stereochemistry.
- IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹) from ester groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₈H₂₉NO₆, theoretical 355.20 g/mol) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. While specific GHS data is unavailable, treat it as a potential irritant based on analogs .
Advanced Questions
Q. How can researchers resolve discrepancies in stereochemical assignments for this compound using analytical methods?
Methodological Answer:
- X-ray Crystallography : Definitive assignment of (2S,4R) configuration requires single-crystal analysis.
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol gradients to separate enantiomers.
- Computational NMR : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate stereochemistry .
Q. What experimental frameworks are suitable for studying the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm). Monitor degradation via LC-MS/MS.
- Biodegradation : Apply OECD 301B guidelines (modified Sturm test) to assess microbial breakdown.
- Ecotoxicity : Use Daphnia magna 48-hour immobilization tests or algal growth inhibition assays (OECD 201/202) .
Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis, and what mechanistic studies validate its efficacy?
Methodological Answer:
- Application : Test its ability to induce asymmetry in reactions like aldol additions. Pre-coordinate the compound with metal catalysts (e.g., Ti(OiPr)₄) to stabilize transition states.
- Mechanistic Validation :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates.
- Transition-State Modeling : Use Gaussian software to calculate energy barriers for diastereomeric pathways.
- Enantiomeric Excess (ee) : Quantify via chiral GC (e.g., β-cyclodextrin columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
